H-Gly-gly-sar-OH
Overview
Description
H-Gly-gly-sar-OH, also known as glycylglycylsarcosine, is a tripeptide composed of glycine, glycine, and sarcosine. This compound is of interest due to its stability and resistance to enzymatic degradation, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-gly-sar-OH typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of glycine, followed by the coupling of the protected glycine with another glycine molecule. The final step involves the coupling of the resulting dipeptide with sarcosine. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of the compound. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
H-Gly-gly-sar-OH undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The compound is stable under physiological conditions but can be hydrolyzed by strong acids or bases.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can hydrolyze the peptide bonds in this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the amino groups in the compound.
Substitution: Nucleophilic reagents can substitute the amino groups in the peptide chain.
Major Products Formed
The major products formed from these reactions include individual amino acids (glycine and sarcosine) and their derivatives, depending on the specific reaction conditions .
Scientific Research Applications
H-Gly-gly-sar-OH is widely used in scientific research due to its stability and resistance to enzymatic degradation. Some of its applications include:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Employed in studies of peptide transport and metabolism in cells.
Medicine: Investigated for its potential as a drug delivery vehicle due to its stability and ability to resist enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of H-Gly-gly-sar-OH involves its interaction with peptide transporters in cells. The compound is recognized and transported by peptide transporters such as PEPT-1, which mediates the uptake of dipeptides and tripeptides. This interaction is crucial for its stability and resistance to enzymatic degradation, allowing it to be used in various research applications .
Comparison with Similar Compounds
Similar Compounds
H-Gly-sar-sar-OH: Another tripeptide with similar stability and resistance to enzymatic degradation.
H-Gly-gly-gly-OH: A tripeptide composed of three glycine molecules, used as a model compound in peptide research.
Uniqueness
H-Gly-gly-sar-OH is unique due to the presence of sarcosine, which imparts additional stability and resistance to enzymatic degradation compared to other tripeptides. This makes it particularly valuable in studies involving peptide transport and metabolism .
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]acetyl]-methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-10(4-7(13)14)6(12)3-9-5(11)2-8/h2-4,8H2,1H3,(H,9,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUVOOODVFIARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959773 | |
Record name | N-(2-Amino-1-hydroxyethylidene)glycyl-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38937-80-3 | |
Record name | Glycine, glycylglycyl-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38937-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycyl-glycyl-sarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038937803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38937-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxyethylidene)glycyl-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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